1-(3,4-Dimethoxyphenyl)-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-(3,4-DIMETHOXYPHENYL)-2-(5-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-DIMETHOXYPHENYL)-2-(5-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. The starting materials often include substituted phenols, pyridines, and chromenes. Key steps may involve:
Aldol Condensation: Combining aldehydes and ketones to form β-hydroxy ketones.
Cyclization: Formation of the chromeno[2,3-c]pyrrole core through intramolecular reactions.
Functional Group Modifications: Introduction of methoxy and methyl groups through methylation reactions.
Industrial Production Methods
Industrial production of such complex molecules may involve:
Batch Processing: Sequential addition of reagents and purification steps.
Flow Chemistry: Continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-DIMETHOXYPHENYL)-2-(5-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for diseases.
Industry: Use in the development of new materials or as a catalyst.
Mechanism of Action
The mechanism of action of 1-(3,4-DIMETHOXYPHENYL)-2-(5-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzyme activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-DIMETHOXYPHENYL)-2-(5-METHYLPYRIDIN-2-YL)-1H,2H,3H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE: Lacks the additional hydrogen atoms.
1-(3,4-DIMETHOXYPHENYL)-2-(5-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE: Different substitution patterns on the phenyl or pyridine rings.
Uniqueness
The unique structural features of 1-(3,4-DIMETHOXYPHENYL)-2-(5-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE, such as the specific arrangement of methoxy and methyl groups, contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C25H20N2O5 |
---|---|
Molecular Weight |
428.4 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2-(5-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C25H20N2O5/c1-14-8-11-20(26-13-14)27-22(15-9-10-18(30-2)19(12-15)31-3)21-23(28)16-6-4-5-7-17(16)32-24(21)25(27)29/h4-13,22H,1-3H3 |
InChI Key |
WCWDNUBYUCFOAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC(=C(C=C5)OC)OC |
Origin of Product |
United States |
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